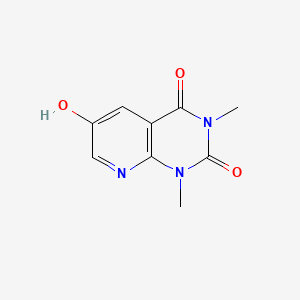

6-Hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione

説明

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a pyridine ring annulated with a pyrimidine-2,4-dione core. The molecule contains two methyl groups at positions 1 and 3, a hydroxyl group at position 6, and conjugated carbonyl groups.

Synthetic routes for such compounds typically involve condensation of 6-amino-1,3-dimethyluracil with substituted aldehydes or ketones under acidic conditions, followed by cyclization . Spectral characterization (e.g., $^{1}$H NMR, $^{13}$C NMR, and FT-IR) confirms the planar geometry of the pyrido[2,3-d]pyrimidine ring system, with intermolecular hydrogen bonding and π–π stacking contributing to stability .

特性

CAS番号 |

59588-20-4 |

|---|---|

分子式 |

C9H9N3O3 |

分子量 |

207.19 g/mol |

IUPAC名 |

6-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H9N3O3/c1-11-7-6(3-5(13)4-10-7)8(14)12(2)9(11)15/h3-4,13H,1-2H3 |

InChIキー |

SKNMNWSQMMXYEW-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=C(C=N2)O)C(=O)N(C1=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the desired pyrido[2,3-d]pyrimidine scaffold with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound’s quality and consistency for pharmaceutical applications.

化学反応の分析

Types of Reactions

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The methyl groups can be substituted with other functional groups to modify the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various alkylating agents and nucleophiles can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives can be further explored for their potential therapeutic applications.

科学的研究の応用

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Medicine: Explored for its anticancer, antibacterial, and anticonvulsant activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用機序

The mechanism of action of 6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and receptors, including tyrosine kinases, phosphodiesterases, and cyclin-dependent kinases . These interactions lead to the modulation of cellular signaling pathways, resulting in the compound’s diverse pharmacological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and electronic properties of pyrido[2,3-d]pyrimidine-2,4-diones are highly dependent on substituents at positions 5, 6, and 5. Key analogs include:

Electronic and Spectral Properties

- HOMO-LUMO Gaps: The target compound’s hydroxyl group reduces the HOMO-LUMO gap compared to alkylated analogs. For example, 6-(2-hydroxybenzoyl)-1-methyl derivatives exhibit ΔE = 3.93 eV, while trifluorophenyl-substituted analogs (e.g., 2o) show ΔE = 4.10 eV, indicating lower reactivity .

- Spectroscopic Data: $^{1}$H NMR: The hydroxyl proton in the target compound resonates at δ 10.13 ppm (DMSO-d$_6$), distinct from amino (δ ~4.90 ppm) or benzoyl (δ ~7.29 ppm) substituents . FT-IR: Strong C=O stretches at ~1712 cm$^{-1}$ and O-H stretches at ~3200–3400 cm$^{-1}$ confirm the dione and hydroxyl groups .

生物活性

6-Hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: . Its molecular structure features a pyrimidine core with hydroxyl and dimethyl substituents that influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 210.20 g/mol |

| CAS Number | 1447964-58-0 |

| Purity | ≥ 98% |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 6-hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione exhibit anticancer properties . A study on similar pyrimidine compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : A431 (vulvar epidermal carcinoma), HeLa (cervical cancer).

- Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents . In vitro studies revealed that compounds with similar structures inhibit the growth of bacteria and fungi:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Fungal Strains : Candida albicans.

Case Study: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of 6-hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione and evaluated their biological activities. The findings indicated:

- Synthesis Method : Utilized a multi-step reaction involving urea and various aldehydes under controlled conditions.

- Biological Testing : Compounds were tested for cytotoxicity using MTT assays; results showed significant inhibition of cell viability at concentrations above 10 µM.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 | 15 | Study A |

| Anticancer | HeLa | 12 | Study B |

| Antimicrobial | Staphylococcus aureus | 8 | Study C |

| Antimicrobial | Candida albicans | 10 | Study D |

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis pathways.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells leading to apoptosis.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。